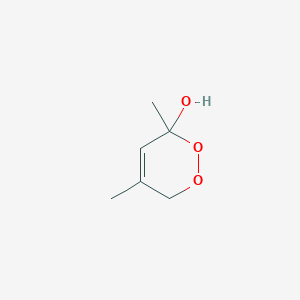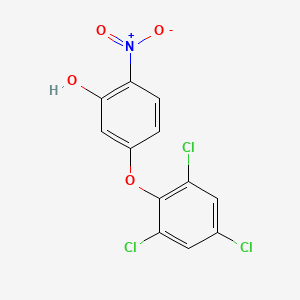
2-Nitro-5-(2,4,6-trichlorophenoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-5-(2,4,6-trichlorophenoxy)phenol is an organic compound with the molecular formula C12H6Cl3NO4 It is a derivative of phenol, characterized by the presence of nitro and trichlorophenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(2,4,6-trichlorophenoxy)phenol typically involves the nitration of 2,4,6-trichlorophenol followed by a nucleophilic aromatic substitution reaction. The nitration process introduces the nitro group into the phenol ring, while the substitution reaction attaches the trichlorophenoxy group to the phenol .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-5-(2,4,6-trichlorophenoxy)phenol undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various substituted phenols .
Aplicaciones Científicas De Investigación
2-Nitro-5-(2,4,6-trichlorophenoxy)phenol has several applications in scientific research:
Biology: The compound’s biological activity is studied for potential use in pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Nitro-5-(2,4,6-trichlorophenoxy)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trichlorophenoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: Known for its use as a pesticide and herbicide.
2,4,6-Trinitrophenol (Picric Acid): Used in explosives and as a chemical reagent.
2-Nitrophenol: A precursor to various pharmaceuticals and agrochemicals.
Uniqueness
2-Nitro-5-(2,4,6-trichlorophenoxy)phenol is unique due to the combination of nitro and trichlorophenoxy groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
61147-98-6 |
|---|---|
Fórmula molecular |
C12H6Cl3NO4 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
2-nitro-5-(2,4,6-trichlorophenoxy)phenol |
InChI |
InChI=1S/C12H6Cl3NO4/c13-6-3-8(14)12(9(15)4-6)20-7-1-2-10(16(18)19)11(17)5-7/h1-5,17H |
Clave InChI |
DNPIUGRLBOTLTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)Cl)Cl)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


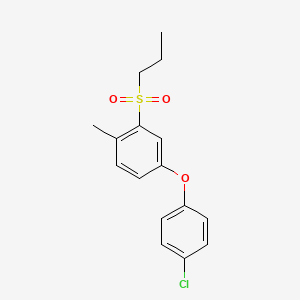
![6-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine](/img/structure/B14597278.png)
![3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14597292.png)

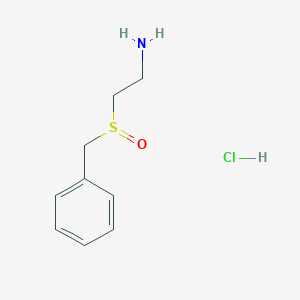
![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester](/img/structure/B14597307.png)
![(3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid](/img/structure/B14597313.png)
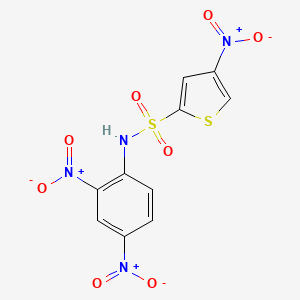
![2-(4-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14597318.png)


![1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14597335.png)
![Butyltintris[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14597338.png)
